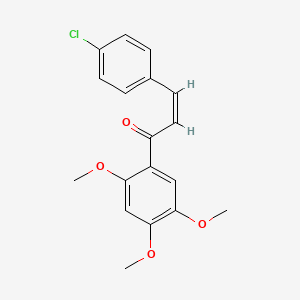
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H14BrFN4O4 and its molecular weight is 497.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound's synthesis and bromination have been studied, revealing insights into the bromination route of 1-allyl-substituted 2-oxo azaheterocycles, including this specific compound. These findings allow for predictions about the bromination route based on the initial alkylation process (Ukrainets et al., 2011).
- Microwave synthesis and characterization of related quinazolin-4(3H)-one derivatives indicate significant biological activities. This study details the synthesis process and provides structural characterization, highlighting the compound's potential in biologically active applications (Raval et al., 2012).
- Research on similar compounds containing a 1,2,4-oxadiazole ring shows the potential for antitumor activity. The synthesis and characterization of these compounds offer insights into their structural properties and potential biological relevance (Maftei et al., 2013).
Biological and Medicinal Applications
- A study on the synthesis and primary cytotoxicity evaluation of quinazolinone derivatives, including compounds structurally related to the one , sheds light on the potential anticancer properties of these compounds. The results suggest a focus on renal cancer cell lines and HIV-1, offering a basis for further exploration in medicinal chemistry (Gürsoy & Karalı, 2003).
- A study focused on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. This research provides insights into the compound's potential therapeutic applications, indicating significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Additional Insights
- A facile synthesis method was reported for substituted 3-amino-1H-quinazoline-2,4-diones, involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement, offering a streamlined approach to creating compounds similar to the one (Tran et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-nitrobenzaldehyde and 2-furanmethanol. The second intermediate is the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole and formaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-furanmethanol", "3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole", "formaldehyde" ], "Reaction": [ "Synthesis of 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group using acetic anhydride and pyridine to form 2-nitrobenzyl acetate", "Step 3: Reaction of 2-nitrobenzyl acetate with 2-furanmethanol in the presence of potassium carbonate to form the desired intermediate", "Synthesis of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole to 3-(3-bromo-4-fluorophenyl)hydrazine using hydrazine hydrate", "Step 2: Reaction of 3-(3-bromo-4-fluorophenyl)hydrazine with formaldehyde in the presence of acetic acid to form the desired intermediate", "Coupling of the two intermediates:", "Step 1: Reductive amination of the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione intermediate with the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine intermediate using sodium cyanoborohydride as the reducing agent to form the final product" ] } | |
CAS-Nummer |
1207019-86-0 |
Molekularformel |
C22H14BrFN4O4 |
Molekulargewicht |
497.28 |
IUPAC-Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |
InChI-Schlüssel |
UDIGMYGBDRGAIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)

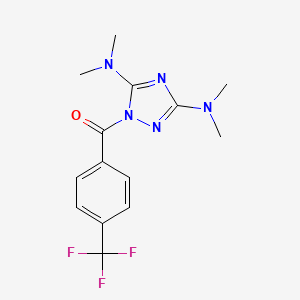
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
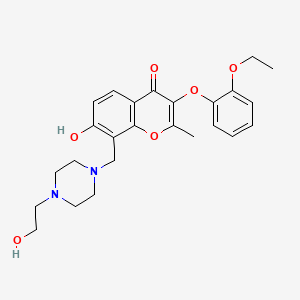
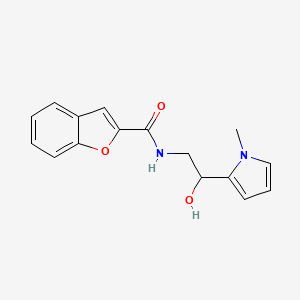
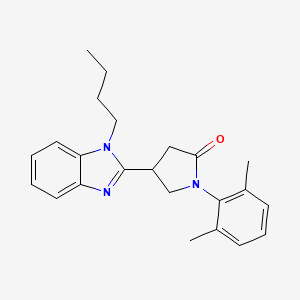
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)
